L-2-Carbamoylphenylalanine
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Overview
Description
L-2-Carbamoylphenylalanine: is an amino acid derivative with the chemical formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is also known by its IUPAC name, (2S)-2-amino-3-[2-(aminocarbonyl)phenyl]propanoic acid . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Carbamoylphenylalanine can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with phosgene to form the corresponding carbamoyl chloride , which is then reacted with ammonia to yield this compound . The reaction conditions typically involve low temperatures and controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using phenylalanine ammonia lyase (PAL) from Petroselinum crispum . This method is advantageous due to its high specificity and yield . The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions to maximize enzyme activity.
Chemical Reactions Analysis
Types of Reactions: L-2-Carbamoylphenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amino alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
L-2-Carbamoylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a substrate for enzyme studies, particularly those involving phenylalanine ammonia lyase.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of L-2-Carbamoylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for phenylalanine ammonia lyase , which catalyzes the conversion of phenylalanine derivatives into cinnamic acid derivatives . This reaction is crucial in the biosynthesis of various secondary metabolites in plants.
Comparison with Similar Compounds
L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: The parent compound, which lacks the carbamoyl group.
L-Tyrosine: Similar in structure but contains a hydroxyl group on the aromatic ring.
L-DOPA: Contains both hydroxyl and amino groups on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(2-carbamoylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWGGPXZQIUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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